Lipophilicity Advantage: LogP of 0.433 Bridges the Gap Between Overly Lipophilic and Overly Hydrophilic Piperazine Analogs
The target compound exhibits a LogP of 0.433, compared to 1.47–1.63 for 1-(2-fluorophenyl)piperazine and approximately −0.29 for 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanamine . The LogP difference of 1.04–1.20 log units versus the parent phenylpiperazine and 0.72 log units versus the ethanamine analog translates to a 10- to 16-fold difference in octanol-water partitioning, placing the compound closer to the CNS-optimal LogP range of 2–4 while retaining sufficient aqueous solubility for in vitro assay compatibility .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.433 (predicted) |
| Comparator Or Baseline | 1-(2-Fluorophenyl)piperazine: LogP = 1.47–1.63; 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanamine: LogP ≈ −0.29 |
| Quantified Difference | ΔLogP = −1.04 to −1.20 vs. 1-(2-F-phenyl)piperazine; ΔLogP = +0.72 vs. ethanamine analog |
| Conditions | Predicted LogP values (ACD/Labs or equivalent algorithm) |
Why This Matters
Moderate lipophilicity improves the compound's compatibility with both biochemical assays and cellular permeability screens, reducing the need for formulation adjustments that may be required for analogs with extreme LogP values.
